4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one
Description
4-{[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one is a heterocyclic compound featuring a benzimidazole-piperidine scaffold linked via a carbonyl group to a 2-methylisoquinolin-1(2H)-one moiety. The benzimidazole and isoquinolinone moieties are critical for molecular interactions, such as hydrogen bonding and aromatic stacking, which are common in kinase inhibition or receptor antagonism .
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C23H22N4O2/c1-26-14-18(16-6-2-3-7-17(16)22(26)28)23(29)27-12-10-15(11-13-27)21-24-19-8-4-5-9-20(19)25-21/h2-9,14-15H,10-13H2,1H3,(H,24,25) |
InChI Key |
QJQZMYJPDFIHPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Benzimidazole Derivative: The benzimidazole moiety can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Piperidine Ring Formation: The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors and piperidine.
Isoquinoline Synthesis: The isoquinoline structure can be synthesized through cyclization reactions involving ortho-substituted benzylamines and aldehydes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzimidazole and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic potential.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to receptors, while the isoquinoline structure may contribute to its overall stability and bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s benzimidazole-piperidine core and isoquinolinone substituent align it with several pharmacologically active analogs. Below is a detailed comparison:
Kinase Inhibitors
Key Observations :
- Replacement of benzimidazole with imidazole (as in ) reduces aromatic stacking capacity, likely weakening target affinity .
Antihistamines and GPCR-Targeting Analogs
Key Observations :
- Bilastine’s hydrophilic propionic acid group enhances solubility, whereas the target compound’s isoquinolinone may favor CNS penetration .
Miscellaneous Structural Analogs
Key Observations :
- The pyrrolidinone analog () lacks the piperidine-carbonyl linkage, reducing conformational flexibility compared to the target compound .
- The patent compound in incorporates a protective trimethylsilyl group, which may complicate synthetic accessibility relative to the target compound .
Biological Activity
The compound 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. The structural similarity of benzimidazoles to purines allows them to interact with various biomolecules within living systems, making them promising candidates in cancer therapy.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study focusing on benzimidazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10.5 |
| Compound B | OVCAR-3 (ovarian cancer) | 12.0 |
| Compound C | A549 (lung cancer) | 15.3 |
These results indicate that modifications in the structure of benzimidazole derivatives can enhance their cytotoxicity, suggesting that the compound may also exhibit similar properties due to its structural components.
Antimicrobial Activity
Benzimidazole derivatives have also been reported to possess antimicrobial activities against a range of pathogens. The mechanism often involves the inhibition of key enzymes or interference with nucleic acid synthesis.
Table: Antimicrobial Activity of Benzimidazole Derivatives
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition Zone: 15 mm | |
| Escherichia coli | MIC: 32 µg/mL | |
| Candida albicans | MIC: 16 µg/mL |
Structure-Activity Relationship (SAR)
Research has indicated that the biological activity of benzimidazole derivatives is significantly influenced by their structural modifications. For instance, the introduction of various substituents on the benzimidazole ring can enhance or diminish their efficacy against specific targets.
Key Findings on SAR:
- Substituent Effects : Alkyl chains and nitrogen-containing rings have been shown to enhance cytotoxicity.
- Positioning : The position of functional groups on the benzimidazole ring affects binding affinity and potency.
Protein Kinase Inhibition
Recent studies have suggested that certain benzimidazole derivatives act as inhibitors of protein kinases, which are critical in cell signaling pathways related to cancer progression.
Table: Protein Kinase Inhibition Data
| Compound | Kinase Target | IC₅₀ (µM) |
|---|---|---|
| Compound D | EGFR | 8.5 |
| Compound E | VEGFR | 10.0 |
These findings underscore the potential of compounds like 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one in targeted cancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
